molecular formula C17H24N2O3S2 B2966891 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 1903781-78-1

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2966891
CAS No.: 1903781-78-1
M. Wt: 368.51
InChI Key: ZBOOUUKGDJKURE-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H24N2O3S2 and its molecular weight is 368.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthesis Approaches

    A study demonstrated a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties. This highlights the interest in developing efficient synthetic routes for complex molecules with potential therapeutic applications (Largeron & Fleury, 1998).

  • Antimicrobial Activity

    Research on triazole analogues of piperazine revealed significant antibacterial activity against human pathogenic bacteria, indicating the potential of such compounds in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Molecular Interaction and Mechanism of Action

  • Receptor Antagonists

    Studies on compounds acting as receptor antagonists, such as SR141716A, elucidate the molecular interactions with cannabinoid CB1 receptors, suggesting applications in understanding receptor-ligand dynamics and potential therapeutic targeting (Landsman et al., 1997).

  • Tubulin Polymerization Inhibitors

    A series of phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as highly potent inhibitors of tubulin polymerization, showing excellent antiproliferative properties and indicating their potential in cancer therapy (Prinz et al., 2017).

Chemical Synthesis and Characterization

  • Efficient Synthesis Methods: An efficient synthesis of a potent PPARpan agonist was described, demonstrating the synthetic interest in developing molecules with specific biological activities. This study emphasizes the importance of creating efficient synthesis pathways for complex molecules (Guo et al., 2006).

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-14(13-16)17(20)19-9-7-18(8-10-19)15-5-11-24(21,22)12-6-15/h2-4,13,15H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOUUKGDJKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.